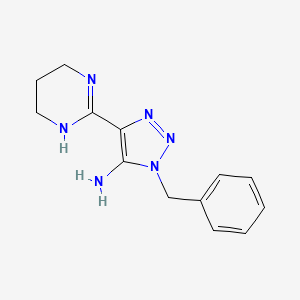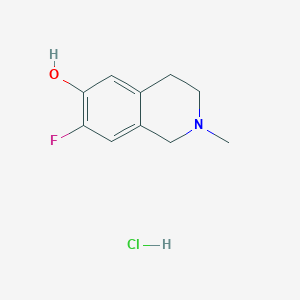![molecular formula C18H25F3N2OS B2805456 1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide CAS No. 2310125-11-0](/img/structure/B2805456.png)
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a cyclopentane carboxamide group
Vorbereitungsmethoden
The synthesis of 1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide involves several steps:
Formation of the Thiophene Ring: Thiophene can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Coupling Reactions: The thiophene and piperidine derivatives are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Formation of the Cyclopentane Carboxamide: The final step involves the formation of the cyclopentane carboxamide group through the reaction of cyclopentanone with an amine derivative under acidic conditions.
Analyse Chemischer Reaktionen
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions:
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-psychotic, and anti-cancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and kinases.
Pathways: It modulates signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide can be compared with other thiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their additional functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2OS/c19-18(20,21)13-23-9-5-14(6-10-23)12-22-16(24)17(7-1-2-8-17)15-4-3-11-25-15/h3-4,11,14H,1-2,5-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSWYUWBSIRFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2805374.png)


![7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805381.png)
![5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2805383.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2805384.png)
![N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2805385.png)
![5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)


![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanyl)butanoate](/img/structure/B2805393.png)

